molecular formula C18H28N2O2 B8257224 Tert-butyl methyl(2-(piperidin-4-yl)benzyl)carbamate

Tert-butyl methyl(2-(piperidin-4-yl)benzyl)carbamate

Cat. No.: B8257224
M. Wt: 304.4 g/mol
InChI Key: QGGRDUPUOMRXBA-UHFFFAOYSA-N
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Description

Tert-butyl methyl(2-(piperidin-4-yl)benzyl)carbamate is a chemical compound with the molecular formula C18H28N2O2 It is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(2-(piperidin-4-yl)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl halide derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(2-(piperidin-4-yl)benzyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Tert-butyl methyl(2-(piperidin-4-yl)benzyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl methyl(2-(piperidin-4-yl)benzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl methyl(piperidin-4-yl)carbamate
  • Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate
  • Tert-butyl methyl(4-piperidyl)carbamate

Uniqueness

Tert-butyl methyl(2-(piperidin-4-yl)benzyl)carbamate is unique due to the presence of both a benzyl group and a piperidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(2-piperidin-4-ylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20(4)13-15-7-5-6-8-16(15)14-9-11-19-12-10-14/h5-8,14,19H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGRDUPUOMRXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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